N1,N3-BIS(2,5-DIMETHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE
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Overview
Description
N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide is a complex organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups and a nitro group attached to an isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 5-nitroisophthalic acid.
Amidation Reaction: The 2,5-dimethoxyaniline is reacted with 5-nitroisophthalic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N,N’-Bis-(2,5-dimethoxy-phenyl)-5-amino-isophthalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide: Lacks the nitro group, which may result in different chemical and biological properties.
N,N’-Bis-(2,5-dimethoxy-phenyl)-5-amino-isophthalamide: Formed by the reduction of the nitro group, potentially exhibiting different reactivity and biological activity.
Uniqueness
N,N’-Bis-(2,5-dimethoxy-phenyl)-5-nitro-isophthalamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C24H23N3O8 |
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Molecular Weight |
481.5g/mol |
IUPAC Name |
1-N,3-N-bis(2,5-dimethoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H23N3O8/c1-32-17-5-7-21(34-3)19(12-17)25-23(28)14-9-15(11-16(10-14)27(30)31)24(29)26-20-13-18(33-2)6-8-22(20)35-4/h5-13H,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
DLLXTBDMGRMHNK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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